Cas no 71172-92-4 (ethyl 2-cyano-2-ethyl-3-methylpentanoate)

ethyl 2-cyano-2-ethyl-3-methylpentanoate structure
71172-92-4 structure
Product Name:ethyl 2-cyano-2-ethyl-3-methylpentanoate
CAS No:71172-92-4
MF:C11H19NO2
MW:197.27406334877
CID:881444
PubChem ID:280679
Update Time:2025-04-23

ethyl 2-cyano-2-ethyl-3-methylpentanoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-cyano-2-ethyl-3-methylpentanoate
    • 2-Aethyl-2-cyan-3-methyl-valeriansaeure-aethylester
    • 2-ethyl-2-cyano-3-methyl-valeric acid ethyl ester
    • AC1L5STJ
    • AC1Q4QJ4
    • AG-J-19997
    • AR-1I8361
    • CTK2H8827
    • ETHYL 2-CYANO-2-ETHYL-3-METHYL-PENTANOATE
    • NSC132623
    • AKOS024332394
    • ETHYL SEC.-BUTYLETHYLCYANOACETATE
    • 71172-92-4
    • Valeric acid, 2-cyano-2-ethyl-3-methyl-, ethyl ester
    • Ethyl 2-cyano-2-ethyl-3-methylpentanoate #
    • YARMEVONPLEIRI-UHFFFAOYSA-N
    • NSC-132623
    • DTXSID20299772
    • Inchi: 1S/C11H19NO2/c1-5-9(4)11(6-2,8-12)10(13)14-7-3/h9H,5-7H2,1-4H3
    • InChI Key: YARMEVONPLEIRI-UHFFFAOYSA-N
    • SMILES: O(CC)C(C(C#N)(CC)C(C)CC)=O

Computed Properties

  • Exact Mass: 197.14167
  • Monoisotopic Mass: 197.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 50.1Ų

Experimental Properties

  • PSA: 50.09

ethyl 2-cyano-2-ethyl-3-methylpentanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B126510-250mg
ethyl 2-cyano-2-ethyl-3-methylpentanoate
71172-92-4
250mg
$ 70.00 2022-06-01
TRC
B126510-500mg
ethyl 2-cyano-2-ethyl-3-methylpentanoate
71172-92-4
500mg
$ 95.00 2022-06-01
TRC
B126510-2.5g
ethyl 2-cyano-2-ethyl-3-methylpentanoate
71172-92-4
2.5g
$ 340.00 2022-06-01

Additional information on ethyl 2-cyano-2-ethyl-3-methylpentanoate

Introduction to Ethyl 2-cyano-2-ethyl-3-methylpentanoate (CAS No. 71172-92-4)

Ethyl 2-cyano-2-ethyl-3-methylpentanoate (CAS No. 71172-92-4) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This ester derivative, characterized by its unique structural properties, plays a crucial role in various synthetic applications and has been the subject of extensive studies due to its potential utility in drug development and material science.

The molecular structure of ethyl 2-cyano-2-ethyl-3-methylpentanoate consists of a cyano group attached to a branched pentanoate backbone, which is further modified by ethyl substituents. This configuration imparts distinct chemical reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The compound's stability under various conditions and its ability to participate in multiple reaction pathways have made it a topic of interest for researchers exploring novel synthetic routes.

In recent years, the pharmaceutical industry has shown increasing interest in ethyl 2-cyano-2-ethyl-3-methylpentanoate due to its potential applications in the development of bioactive compounds. Studies have demonstrated its role as a precursor in the synthesis of certain therapeutic agents, where its cyano and ester functionalities can be selectively modified to yield pharmacologically relevant derivatives. The compound's versatility in these transformations has opened new avenues for drug discovery, particularly in the area of central nervous system (CNS) therapeutics.

One of the most compelling aspects of ethyl 2-cyano-2-ethyl-3-methylpentanoate is its utility in polymer chemistry. The ester linkage and cyano group provide reactive sites that can be exploited for the synthesis of functionalized polymers with tailored properties. These polymers have potential applications in coatings, adhesives, and specialty materials, where precise control over molecular architecture is essential. Recent advancements in polymer science have leveraged this compound to create novel materials with enhanced durability and biodegradability.

The chemical reactivity of ethyl 2-cyano-2-ethyl-3-methylpentanoate also makes it a valuable tool in organic synthesis. Its ability to undergo nucleophilic addition reactions allows for the introduction of diverse functional groups, enabling the construction of complex molecular frameworks. This property has been particularly useful in cross-coupling reactions, where it serves as an effective electrophile or nucleophile depending on the reaction conditions. Such reactions are fundamental to modern synthetic chemistry and are widely employed in the preparation of natural products and synthetic analogs.

Recent research has also highlighted the role of ethyl 2-cyano-2-ethyl-3-methylpentanoate in green chemistry initiatives. The compound's compatibility with catalytic systems that promote sustainable reactions has made it a candidate for processes designed to minimize waste and reduce environmental impact. For instance, enzymatic catalysis has been explored as a means to selectively modify this compound, offering an eco-friendly alternative to traditional synthetic methods.

The pharmacological potential of ethyl 2-cyano-2-ethyl-3-methylpentanoate extends beyond its use as a synthetic intermediate. Preclinical studies have indicated that derivatives of this compound exhibit promising biological activity, particularly in modulating neurotransmitter systems. These findings have sparked interest among medicinal chemists who are seeking new leads for treating neurological disorders. The compound's structural features provide a scaffold that can be modified to enhance binding affinity and selectivity for target receptors.

In conclusion, ethyl 2-cyano-2-ethyl-3-methylpentanoate (CAS No. 71172-92-4) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features and chemical reactivity make it an invaluable asset in pharmaceutical research, polymer chemistry, and organic synthesis. As our understanding of its properties continues to evolve, so too will its applications, driving innovation and progress in these fields.

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